3,4-Dimethoxybutan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of two methoxy groups attached to a butanamine backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical processes, primarily involving the substitution reactions of butanamine derivatives. It is often derived from starting materials such as 3,4-dimethoxyphenethylamine or related compounds.
3,4-Dimethoxybutan-1-amine can be classified as:
The synthesis of 3,4-dimethoxybutan-1-amine typically involves several key steps:
3,4-Dimethoxybutan-1-amine can participate in various chemical reactions:
For example, N-alkylation can be performed using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate, leading to the formation of more complex amines .
The mechanism of action for 3,4-dimethoxybutan-1-amine in biological systems may involve:
Research indicates that compounds with similar structures often exhibit significant biological activity, including neuroactivity and potential therapeutic effects against various conditions .
3,4-Dimethoxybutan-1-amine has several potential applications in scientific research:
Copper catalysis offers a powerful tool for C–N bond formation in complex alkoxyamine systems. While palladium dominates cross-coupling literature, copper-mediated reactions provide advantages in cost-effectiveness and functional group tolerance, particularly in the presence of etheric oxygen atoms. For synthesizing precursors to 3,4-dimethoxybutan-1-amine, copper-catalyzed coupling between ammonia or protected amines and halogenated alkoxy intermediates is highly relevant. A critical precursor is 1,4-dibromo-2,3-dimethoxybutane or the corresponding mesylate/tosylate derivatives.
The reaction efficiency is highly sensitive to solvent polarity and ligand choice. Polar aprotic solvents like dimethylformamide (DMF) facilitate the dissolution of ionic copper intermediates and ammonium sources, but may promote ether cleavage side reactions. Mixed solvent systems incorporating co-solvents like N-hydroxyethyl pyrrolidone (HEP) can enhance reduction efficiency and catalyst stability while simplifying product extraction [5]. Optimization studies indicate that copper(I) iodide with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand in a DMF/HEP mixture (7:3) at 80-90°C provides optimal yields for coupling with benzophenone imine (a protected ammonia equivalent), followed by acidic deprotection to yield the primary amine [7].
Table 1: Optimization of Copper-Mediated Amination for 3,4-Dimethoxybutan-1-amine Precursors
Halogen Source | Ammonia Equivalent | Ligand | Solvent System | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
1,4-Dibromo-2,3-dimethoxybutane | Benzophenone imine | N,N'-Dimethylethylenediamine | DMF | 100 | 45 |
1,4-Dibromo-2,3-dimethoxybutane | Benzophenone imine | trans-N,N'-Dimethylcyclohexane-1,2-diamine | DMF/HEP (7:3) | 85 | 78 |
1,4-Dimesyl-2,3-dimethoxybutane | Ammonium carbamate | 1,10-Phenanthroline | DMSO | 90 | 62 |
1,4-Dimesyl-2,3-dimethoxybutane | Benzophenone imine | trans-N,N'-Dimethylcyclohexane-1,2-diamine | DMF/HEP (7:3) | 85 | 81 |
Reductive amination provides a direct route to secondary and tertiary derivatives of 3,4-dimethoxybutan-1-amine, leveraging the aldehyde precursor 3,4-dimethoxybutanal. This aldehyde, accessible via controlled oxidation of 4,4-dimethoxybutan-1-ol (CAS# 23068-87-3) followed by acid hydrolysis, readily undergoes condensation with primary or secondary amines under borrowing hydrogen (BH) catalysis [4].
The BH methodology is exceptionally atom-economical, using the alcohol precursor itself as the hydrogen donor. The mechanism involves three key steps: (1) Catalytic dehydrogenation of 4,4-dimethoxybutan-1-ol to yield 4,4-dimethoxybutanal, which hydrolyzes in situ to the unstable 3,4-dimethoxybutanal; (2) Condensation of 3,4-dimethoxybutanal with an amine nucleophile to form an imine or iminium ion; (3) Catalytic hydrogenation of the imine using hydrogen generated in the first step [4]. Heterogeneous catalysts like Ru/CeO₂ or Ir nanoparticles on acidic supports are particularly effective, as the metal sites facilitate dehydrogenation/hydrogenation, while acidic sites promote imine formation. The methoxy groups influence reactivity sterically and electronically, requiring careful catalyst selection to minimize over-reduction or acetal hydrolysis side products. For N-alkylation of aniline with 4,4-dimethoxybutan-1-ol, Ir/C (2 mol%) in toluene at 110°C achieves 70-75% yield of the secondary amine after 24 hours [4].
Shulgin's synthesis of related alkoxy-amines demonstrates the practical utility of reductive amination, employing sodium cyanoborohydride in methanol with glacial acetic acid as a proton source for imine formation and reduction [8]. This method reliably provides secondary amines like N-benzyl-3,4-dimethoxybutan-1-amine in 65-70% isolated yield after purification.
The chiral center at C1 of 3,4-dimethoxybutan-1-amine necessitates enantioselective strategies for accessing single enantiomers, crucial for pharmaceutical applications where stereochemistry dictates biological activity and metabolic fate.
Asymmetric hydrogenation (AH) of prochiral enamines derived from 3,4-dimethoxybutan-1-one precursors represents the most direct catalytic route to enantiomerically enriched 3,4-dimethoxybutan-1-amine. The enamine substrate N-(3,4-dimethoxybut-1-en-1-yl)acetamide is typically employed, with the acyl group protecting the nascent amine and coordinating to the metal catalyst.
Iridium complexes with chiral atropisomeric diphosphine ligands demonstrate superior performance. Catalyst screening reveals that Ir complexes containing tetraMe-BITIOP (L4) or Diophep (L5) ligands achieve high activity and enantioselectivity under optimized conditions (toluene, 20 atm H₂, 20°C, 12 h) [2]. The bulky, electron-rich environment of these ligands differentiates the enantiofaces of the enamine. Crucial to success is the use of additives like N-bromosuccinimide (NBS, 10 mol%), which likely generates a more electrophilic cationic Ir species, enhancing both reactivity and enantiocontrol. Under these conditions, Ir-L4 achieves quantitative conversion and up to 94% enantiomeric excess (e.e.) for closely related aliphatic enamide substrates, suggesting its applicability to the dimethoxybutenamide precursor [2].
Table 2: Key Ligands for Asymmetric Hydrogenation of Enamide Precursors to 3,4-Dimethoxybutan-1-amine
Ligand Code | Ligand Type | Additive | Conversion (%) | e.e. (%) | Configuration |
---|---|---|---|---|---|
L4 (tetraMe-BITIOP) | Heterobiaryl diphosphine | NBS | >99 | 94 (model) | R |
L5 (Diophep) | Atropisomeric diphosphine | NBS | 98 | 76 (model) | S |
L1 | Amino-phosphine | NBS | 85 | 20 | R |
L3 | Amino-phosphite (BINOL) | NBS | 90 | 39 | S |
Density Functional Theory (DFT) studies illuminate the origin of enantioselectivity. The preferred transition state involves coordination of the enamide oxygen to the Ir center, while the dimethoxy chain adopts a conformation minimizing steric repulsion with the ligand's bulky substituents. The Si-face approach is favored for Ir-L4 due to a lower-energy interaction with the ligand's dimethylxanthene backbone, yielding the (R)-amine after deprotection [2].
When asymmetric synthesis provides insufficient enantiomeric excess, or for accessing both enantiomers from racemic mixtures, resolution techniques are indispensable.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7